molecular formula C9H13NO2S B1429898 N-methyl-1-phenylethane-1-sulfonamide CAS No. 1803608-21-0

N-methyl-1-phenylethane-1-sulfonamide

Cat. No. B1429898
M. Wt: 199.27 g/mol
InChI Key: YTDGYEVCKSVELT-UHFFFAOYSA-N
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Description

“N-methyl-1-phenylethane-1-sulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is a type of sulfonamide, a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-phenylethane-1-sulfonamide” consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a phenylethane group . The InChI code for this compound is 1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 .


Physical And Chemical Properties Analysis

“N-methyl-1-phenylethane-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 199.27 .

Scientific Research Applications

Indoor and Outdoor Air Analysis

A study by Shoeib et al. (2005) investigated Perfluorinated alkyl sulfonamides (PFASs) used in consumer products for surface protection. This included substances like N-methylperfluorooctane sulfonamidethylacrylate (MeFOSEA), revealing their occurrence in indoor air, house dust, and outdoor air. The study underscores the relevance of these compounds in environmental monitoring and human exposure assessment (Shoeib et al., 2005).

Catalytic Applications

Khazaei et al. (2014) discussed the use of an N-bromo sulfonamide reagent in synthesizing bis(pyrazol-5-ols) through a one-pot condensation reaction. This highlights the role of sulfonamides in facilitating organic synthesis reactions (Khazaei et al., 2014).

Photochemical Synthesis

Moroda, Furuyama, and Togo (2009) detailed the synthesis of 3,4-Dihydro-2,1-benzothiazine 2,2-dioxides through the reaction of N-methyl 2-arylethane-sulfonamides under photochemical conditions. This demonstrates the application of sulfonamides in photochemically driven synthetic processes (Moroda, Furuyama, & Togo, 2009).

Gas Chromatography Analysis

Chiavarino et al. (1998) employed atomic emission detection to analyze sulfonamides, including N1-methylated derivatives. This research highlights the utility of sulfonamides in analytical chemistry, particularly in gas chromatography (Chiavarino et al., 1998).

Polymer Material Development

Andrejevic et al. (2015) synthesized a series of poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides. This research contributes to the field of material science, particularly in developing polymers with varying thermal and physical properties (Andrejevic et al., 2015).

Drug Development and Inhibition Studies

Li et al. (1995) showed the application of sulfonamides in drug development, particularly as COX-2 inhibitors. This exemplifies the medicinal chemistry applications of sulfonamides (Li et al., 1995).

Spectroscopic Investigation and Electronic Properties

Mahmood, Akram, and Lima (2016) conducted a combined experimental and computational approach to study two sulfonamide derivatives, demonstrating the role of sulfonamides in spectroscopic analysis and material characterization (Mahmood, Akram, & Lima, 2016).

Safety And Hazards

“N-methyl-1-phenylethane-1-sulfonamide” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-1-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDGYEVCKSVELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-phenylethane-1-sulfonamide

CAS RN

1803608-21-0
Record name N-methyl-1-phenylethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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